![molecular formula C19H16N4O4S B2534850 N-([2,4'-Bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-sulfonamid CAS No. 2034322-53-5](/img/structure/B2534850.png)
N-([2,4'-Bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Chemie
Oxazole sind eine wichtige Klasse biologisch aktiver Verbindungen in der pharmazeutischen Chemie . Sie gelten als die Hauptstruktur vieler biologisch aktiver Verbindungen . Oxazolderivate haben eine breite Palette pharmakologischer Eigenschaften gezeigt, darunter antibakterielle, antifungale, antivirale, Antikrebs- und entzündungshemmende Wirkungen .
Organische Synthese
Die Entwicklung effizienter und umweltfreundlicher katalytischer Systeme zur Herstellung von Oxazolderivaten ist ein zentrales Forschungsthema in der organischen Synthese . Magnetische Nanopartikel wurden als Katalysatoren bei der Synthese von Oxazolderivaten eingesetzt .
Magnetische Nanocomposite
Magnetische Nanocomposite wurden als Katalysatoren bei der Synthese von Oxazolderivaten eingesetzt . Diese Nanocomposite weisen eine hohe Stabilität auf und ihre Oberfläche lässt sich leicht modifizieren .
Arzneimittelforschung
Aufgrund ihrer Fähigkeit, leicht mit einem breiten Spektrum an Rezeptoren und Enzymen in biologischen Systemen durch verschiedene nicht-kovalente Wechselwirkungen zu binden, werden Oxazol-basierte Moleküle zu einem wichtigen heterocyclischen Kern in der Arzneimittelforschung .
Synthese von Chinazolinonen
Eine Reihe von 2-[2-(2,6-Dichlor-phenylamino)-phenylmethyl]-3-{4-[(substituiertes Phenyl)amino]-1,3-oxazol-2-yl-}chinazolin-4(3H)onen wurde synthetisiert und auf ihr antibakterielles Potenzial untersucht .
Van Leusen Oxazolsynthese
Die Van Leusen-Reaktion, die auf Tosylmethylisocyaniden (TosMICs) basiert, ist eine der geeignetsten Strategien zur Herstellung von Oxazol-basierten Arzneimitteln .
Wirkmechanismus
Target of Action
The primary targets of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide are bacterial enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in the survival and proliferation of bacteria, making them ideal targets for antibacterial drugs .
Mode of Action
N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide acts as a competitive inhibitor of these bacterial enzymes . It mimics the structure of the enzyme’s natural substrate, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site. This prevents the enzyme from interacting with its natural substrate, thereby inhibiting the enzyme’s function .
Biochemical Pathways
By inhibiting these enzymes, N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide disrupts crucial biochemical pathways in bacteria. Specifically, it interferes with the synthesis of folic acid , a vital component for bacterial DNA replication . Without folic acid, bacteria cannot replicate, which inhibits their growth and proliferation .
Pharmacokinetics
Similar sulfonamide drugs are known to be readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The result of the action of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, which halts their growth . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution. More research is needed to fully understand how environmental factors influence the action of this compound.
Eigenschaften
IUPAC Name |
3-methyl-2-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-23-17-11-15(2-3-18(17)27-19(23)24)28(25,26)22-12-13-4-9-21-16(10-13)14-5-7-20-8-6-14/h2-11,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXOKBJADBSNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
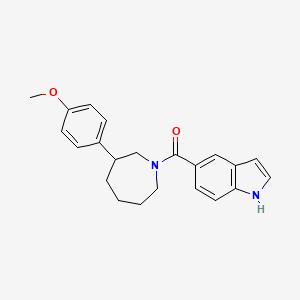
![3-(dimethylamino)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2534768.png)
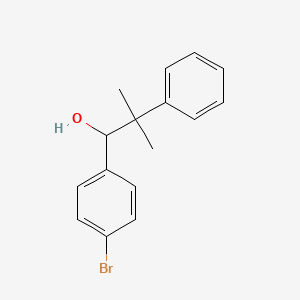
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2534773.png)
![3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2534775.png)
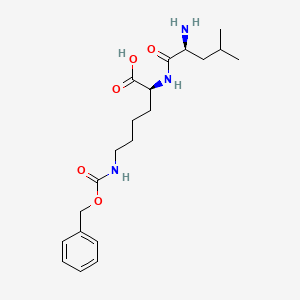

![1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2534782.png)
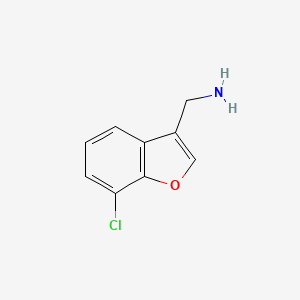

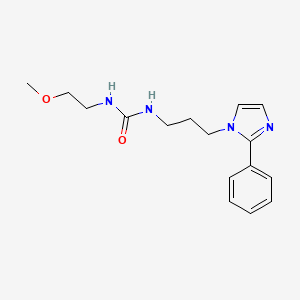

![7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534788.png)
![1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2534790.png)
